molecular formula C25H26N4O2S2 B2854022 1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea CAS No. 314244-42-3

1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea

Cat. No. B2854022
CAS RN: 314244-42-3
M. Wt: 478.63
InChI Key: MWHLWHIZXRNMMW-UHFFFAOYSA-N
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Description

The compound “1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea” is a conformationally congested species. It has been fully characterized by elemental analyses, FTIR, 1 H NMR, 13 C NMR, and mass spectrometry .


Synthesis Analysis

The synthesis of this compound is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The adamantyl radical is generated using a chlorine radical, which is initially produced via the homolysis of peroxide .


Molecular Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray diffraction . The dihedral angle between the plane of the 2,4,6-trimethylphenyl group and the plane of the thiourea fragment was optimized by theoretical calculations .


Chemical Reactions Analysis

The compound is a versatile reagent for the synthesis of a variety of heterocyclic and organosulfur compounds . It can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

The compound is characterized by its unique structural, biological, and stimulus-responsive properties . More specific physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives of 1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea have been extensively studied, revealing their conformational features and the impact of substituents on their structural properties. For example, Saeed, Flörke, and Erben (2014) synthesized three novel thioureas derived from adamantyl isothiocyanate and characterized their structures, highlighting the role of nitrogen substitution in dictating the conformational state and vibrational properties of these compounds. This research provides insights into how different substituents influence the molecular and crystal structures of such thioureas, which is crucial for understanding their potential scientific applications (Saeed, Flörke, & Erben, 2014).

Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions in the crystal structures of 1-(adamantane-1-carbonyl)-3-substituted thioureas has been conducted by Saeed et al. (2015), where the authors prepared a conformationally congested thiourea derivative and analyzed its crystal structure using single-crystal X-ray diffraction. This research included a detailed Hirshfeld surface analysis to explore the intermolecular contacts and their contributions to the crystal packing. The findings from this study are vital for the design and development of new materials with desired physical and chemical properties (Saeed, Bolte, Erben, & Pérez, 2015).

DNA Binding and Anticancer Activities

In the realm of biomedical research, the novel adamantane-naphthyl thiourea conjugate synthesized by Arshad et al. (2021) has shown promising results in DNA binding, urease enzyme inhibition, and anticancer activities. The compound demonstrated significant cytotoxic activity against hepatocellular carcinoma cells, highlighting its potential as a therapeutic agent. This study exemplifies the application of this compound derivatives in cancer research and treatment (Arshad et al., 2021).

Vibrational Spectra and Molecular Structure

The vibrational spectra and molecular structure of isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas were investigated by Saeed et al. (2017), providing insights into the intramolecular and intermolecular hydrogen bonding interactions and their effects on the vibrational modes of these compounds. Such studies are essential for understanding the chemical behavior and properties of these molecules, which can be applied in various scientific fields (Saeed, Ashraf, Erben, & Simpson, 2017).

Future Directions

The compound has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on exploring these applications further and developing new synthesis methods for this and related compounds.

properties

IUPAC Name

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S2/c1-14-26-21-20(19(13-33-21)18-5-3-2-4-6-18)22(30)29(14)28-24(32)27-23(31)25-10-15-7-16(11-25)9-17(8-15)12-25/h2-6,13,15-17H,7-12H2,1H3,(H2,27,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLWHIZXRNMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1NC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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